- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as modulators of T helper cells (Th1/Th2), World Intellectual Property Organization, , ,
Cas no 93765-68-5 (chloromethyl morpholine-4-carboxylate)

93765-68-5 structure
Nom du produit:chloromethyl morpholine-4-carboxylate
Numéro CAS:93765-68-5
Le MF:C6H10ClNO3
Mégawatts:179.601500988007
MDL:MFCD20627473
CID:1981263
PubChem ID:23371992
chloromethyl morpholine-4-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- 4-Morpholinecarboxylic acid, chloromethyl ester
- chloromethyl morpholine-4-carboxylate
- Chloromethyl 4-morpholinecarboxylate (ACI)
- DB-297105
- CS-0160285
- chloromethyl 4-morpholinecarboxylate
- 4-[(Chloromethoxy)carbonyl]morpholine
- EN300-1272308
- AS-67567
- AKOS037646245
- LHXLWSDJXYETLZ-UHFFFAOYSA-N
- Chloromethylmorpholine-4-carboxylate
- MFCD20627473
- SCHEMBL2914249
- DTXSID201291222
- SY244561
- F52722
- 93765-68-5
- BCP32449
-
- MDL: MFCD20627473
- Piscine à noyau: 1S/C6H10ClNO3/c7-5-11-6(9)8-1-3-10-4-2-8/h1-5H2
- La clé Inchi: LHXLWSDJXYETLZ-UHFFFAOYSA-N
- Sourire: O=C(N1CCOCC1)OCCl
Propriétés calculées
- Qualité précise: 179.035
- Masse isotopique unique: 179.035
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 11
- Nombre de liaisons rotatives: 2
- Complexité: 136
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 38.8A^2
- Le xlogp3: 0.4
chloromethyl morpholine-4-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KG480-200mg |
chloromethyl morpholine-4-carboxylate |
93765-68-5 | 97% | 200mg |
332.0CNY | 2021-07-14 | |
Ambeed | A986176-100mg |
Chloromethyl morpholine-4-carboxylate |
93765-68-5 | 97% | 100mg |
$9.0 | 2025-02-21 | |
Ambeed | A986176-250mg |
Chloromethyl morpholine-4-carboxylate |
93765-68-5 | 97% | 250mg |
$14.0 | 2025-02-21 | |
Ambeed | A986176-1g |
Chloromethyl morpholine-4-carboxylate |
93765-68-5 | 97% | 1g |
$55.0 | 2025-02-21 | |
eNovation Chemicals LLC | Y1132481-5g |
chloromethyl morpholine-4-carboxylate |
93765-68-5 | 95% | 5g |
$455 | 2024-07-23 | |
Chemenu | CM363119-1g |
Chloromethyl morpholine-4-carboxylate |
93765-68-5 | 95%+ | 1g |
$96 | 2024-07-19 | |
Chemenu | CM363119-250mg |
Chloromethyl morpholine-4-carboxylate |
93765-68-5 | 95%+ | 250mg |
$56 | 2023-01-09 | |
Aaron | AR00IIIY-5g |
4-Morpholinecarboxylic acid, chloromethyl ester |
93765-68-5 | 97% | 5g |
$205.00 | 2025-02-28 | |
Enamine | EN300-1272308-250mg |
chloromethyl morpholine-4-carboxylate |
93765-68-5 | 95.0% | 250mg |
$57.0 | 2023-10-02 | |
1PlusChem | 1P00IIAM-250mg |
4-Morpholinecarboxylic acid, chloromethyl ester |
93765-68-5 | 97% | 250mg |
$11.00 | 2025-03-01 |
chloromethyl morpholine-4-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Solvents: Heptane ; -20 °C; 1 h, -15 - -5 °C
1.2 Reagents: Water
1.2 Reagents: Water
Référence
Méthode de production 2
Conditions de réaction
Référence
- Substituted methylformyl reagents and method of using same to modify physicochemical and/or pharmacokinetic properties of compounds, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Solvents: Dichloromethane ; 2 h, 0 °C
Référence
- Preparation of dihydroquinolines useful for treatment of multiple sclerosis, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
Référence
- Preparation of O-substituted hydroxyaryl derivatives for genetic transcription inhibitor, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Solvents: Heptane
1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C
1.2 Solvents: Water ; -20 °C; 1 h, -15 - -5 °C
Référence
- Preparation of substituted 3-aminoindolecarboxylates and 3-aminobenzothiophenes as interleukin-4 gene expression inhibitors, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Dichloromethane ; 0.5 h, 0 °C → rt
Référence
- NH-1,2,3-triazoles from azidomethyl pivalate and carbamates: Base-labile N-protecting groupsSynlett, 2005, (18), 2847-2850,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 0 °C; 0 °C → rt; 5 h, rt
Référence
- Tricyclic heterocyclic compounds as antiviral agents and their preparation and use in the treatment of HIV infection, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 5 min, 0 °C; 1.5 h, 0 °C → rt
Référence
- Preparation of phosphonomethoxy acyclic nucleotide analogs as antiviral agents, World Intellectual Property Organization, , ,
chloromethyl morpholine-4-carboxylate Preparation Products
chloromethyl morpholine-4-carboxylate Littérature connexe
-
Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:93765-68-5)chloromethyl morpholine-4-carboxylate

Pureté:99%
Quantité:5g
Prix ($):194.0